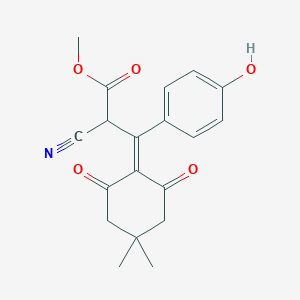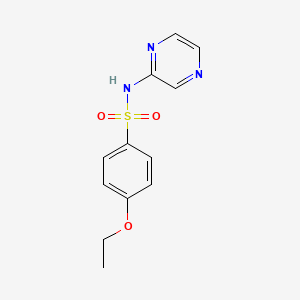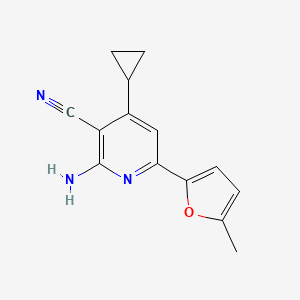![molecular formula C15H12N2O3S B5336388 [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate](/img/structure/B5336388.png)
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate is an organic compound that belongs to the class of oxadiazoles and thiophenes. This compound is of interest due to its unique chemical structure, which combines the properties of both oxadiazole and thiophene rings. These structural features make it a valuable candidate for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Thiophene Ring: The thiophene ring is synthesized through the cyclization of 1,4-diketones with sulfur sources like elemental sulfur or thiourea.
Coupling Reactions: The final step involves coupling the oxadiazole and thiophene rings through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding hydrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Hydrazine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features may enable interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a subject of interest for pharmaceutical research.
Industry
In industry, this compound is used in the development of advanced materials, such as organic semiconductors, dyes, and polymers. Its unique properties contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity, block receptor signaling, or interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- [5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate
- [5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate
- [5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate
Uniqueness
The uniqueness of [5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-thiophenecarboxylate lies in its specific combination of functional groups and structural features The presence of the methyl group on the phenyl ring and the oxadiazole-thiophene linkage provides distinct chemical and physical properties that differentiate it from similar compounds
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-10-4-6-11(7-5-10)14-17-16-13(20-14)9-19-15(18)12-3-2-8-21-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUZOIZQCHPMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49737718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-FLUOROPHENETHYL)AMINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B5336307.png)

![5-methyl-N-[4-(propan-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B5336321.png)

![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy(phenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5336338.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylprop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B5336343.png)

amino]methyl}-6,8-dimethylquinolin-2(1H)-one](/img/structure/B5336364.png)
![2-(azepan-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5336367.png)
![N-(3,4-dihydro-2H-chromen-6-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5336374.png)
![2-methyl-N-{1-[1-(pyrazin-2-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5336379.png)
![3-{2-[2-(6-methoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5336394.png)
![6-[(diethylamino)methyl]-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5336405.png)
